molecular formula C18H22N4O3S B2482459 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone CAS No. 2190365-47-8

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone

Cat. No. B2482459
CAS RN: 2190365-47-8
M. Wt: 374.46
InChI Key: VAQADGPGSBZBEL-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone: derivatives have been synthesized and evaluated for their antimicrobial properties. In particular, they were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .

Anticancer Potential

These derivatives have also been investigated for their cytotoxic effects. In an MTT assay, compounds 1–10 were evaluated against K562 CML , Jurkat , and MT-2 leukemia cell lines, as well as the HeLa human cervical carcinoma cell line. Understanding their impact on cancer cells is crucial for potential therapeutic applications .

Antifungal Properties

The antifungal screening of these compounds was assessed against strains of T. harzianum and A. niger . Comparisons were made with standard antifungal drugs like fluconazole . The results shed light on their efficacy in combating fungal infections .

Medicinal Chemistry

Given their diverse biological properties, including anthelmintic, antiarthropodal, and fungicidal activities, these compounds are intriguing subjects in medicinal chemistry. Researchers explore their potential as drug candidates .

Industrial Applications

Beyond their biological relevance, 1,3,4-thiadiazole derivatives find applications in industry. Their chemical reactivity makes them valuable for synthesizing various nitrogen, oxygen, sulfur, and selenium-containing compounds .

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial properties . Therefore, it is plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function and leading to the death of the microorganism.

Mode of Action

It is known that many 1,3,4-thiadiazole derivatives exert their effects by interacting with specific targets in the cell, leading to changes in cellular function . The specific interactions and changes induced by this compound would need to be determined through further experimental studies.

Biochemical Pathways

Given the broad range of activities associated with 1,3,4-thiadiazole derivatives, it is likely that multiple pathways could be affected

Result of Action

Given the antimicrobial activity associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could lead to the death of microbial cells

properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-17(13-5-6-16(19-11-13)24-14-3-1-2-4-14)22-9-7-15(8-10-22)25-18-21-20-12-26-18/h5-6,11-12,14-15H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQADGPGSBZBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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